N-Acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide
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Overview
Description
N-Acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group, a phenylpiperazine moiety, and a benzamide group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide typically involves the reaction of 4-phenylpiperazine with benzoyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-(2,6-dioxo-4-methylpiperazin-1-yl)benzamide
- N-Acetyl-N-(2,6-dioxo-4-ethylpiperazin-1-yl)benzamide
- N-Acetyl-N-(2,6-dioxo-4-propylpiperazin-1-yl)benzamide
Uniqueness
N-Acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Properties
CAS No. |
63529-82-8 |
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Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-acetyl-N-(2,6-dioxo-4-phenylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C19H17N3O4/c1-14(23)21(19(26)15-8-4-2-5-9-15)22-17(24)12-20(13-18(22)25)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI Key |
MFLBEUGBBMLRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C1=CC=CC=C1)N2C(=O)CN(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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